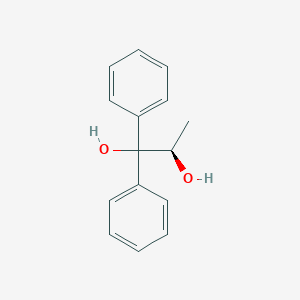

(2R)-1,1-diphenylpropane-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2R)-1,1-Diphenylpropane-1,2-diol is an organic compound characterized by the presence of two phenyl groups attached to a propane backbone with two hydroxyl groups at the first and second carbon positions. This compound is chiral, meaning it has non-superimposable mirror images, and the (2R) designation indicates the specific configuration of the molecule.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1,1-diphenylpropane-1,2-diol can be achieved through several methods. One common approach involves the reduction of benzoin using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol. The reaction typically proceeds under mild conditions and yields the desired diol with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation of benzoin derivatives. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions

(2R)-1,1-Diphenylpropane-1,2-diol undergoes various chemical reactions, including:

Oxidation: The diol can be oxidized to form diketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction of the diol can lead to the formation of alcohols or alkanes, depending on the reagents and conditions used.

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in ethanol.

Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products Formed

Oxidation: Formation of diketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

(2R)-1,1-Diphenylpropane-1,2-diol is synthesized through various methods, including hydrolytic kinetic resolution (HKR) of racemic diphenyloxiranes. This method allows for the production of enantiomerically pure compounds with high optical purity. The synthesis typically involves the use of catalysts such as dimeric Co(III)-salen complexes that facilitate the resolution process efficiently .

Antiviral Properties

Recent studies have demonstrated that this compound exhibits antiviral properties. It has been shown to interact with the SARS-CoV-2 spike glycoprotein, forming hydrogen bonds with critical amino acid residues. This interaction suggests its potential as an inhibitor in viral infections .

Antioxidant and Anti-inflammatory Effects

The compound is part of a broader class of phenylpropanoids known for their antioxidant and anti-inflammatory activities. Research indicates that these compounds can mitigate oxidative stress and inflammation, making them valuable in therapeutic applications for chronic diseases .

Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including selective serotonin reuptake inhibitors (SSRIs) like sertraline. The compound's enantiomeric purity is crucial for the efficacy and safety of these medications .

Case Study: Sertraline Synthesis

A notable application involves the synthesis of (+)-sertraline from this compound via a series of catalytic reactions that enhance yield and selectivity . The process highlights the compound's significance in developing effective antidepressants.

Polymer Chemistry

The diol's structure allows it to be used in polymer chemistry as a building block for synthesizing polyurethanes and other copolymers. Its properties contribute to improved thermal stability and mechanical strength in polymeric materials.

Mécanisme D'action

The mechanism of action of (2R)-1,1-diphenylpropane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S)-1,1-Diphenylpropane-1,2-diol: The enantiomer of (2R)-1,1-diphenylpropane-1,2-diol with opposite configuration.

1,1-Diphenylethane-1,2-diol: A similar compound with a different substitution pattern on the propane backbone.

1,2-Diphenylethane-1,2-diol: Another related compound with a different arrangement of phenyl groups.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Activité Biologique

(2R)-1,1-Diphenylpropane-1,2-diol, also known as (2R)-diphenylpropanediol, is a chiral compound with significant biological activity. This article explores its synthesis, properties, and biological effects, supported by data tables and case studies from diverse research sources.

The compound has the following key molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H16O2 |

| Molar Mass | 228.29 g/mol |

| Density | 1.152 g/cm³ |

| Melting Point | 89–92 °C |

| Boiling Point | 406.6 °C |

| Flash Point | 195.7 °C |

| Refractive Index | 1.596 |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Hydrolytic Kinetic Resolution : This method allows for the production of enantiomerically pure forms of the compound.

- Asymmetric Synthesis : Utilizing chiral catalysts to favor the formation of one enantiomer over another.

Specific reaction conditions such as temperature, solvent choice (e.g., dichloromethane), and pH are critical for optimizing yield and purity.

Antioxidant Properties

Research has indicated that this compound exhibits notable antioxidant activity. A study demonstrated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Enzyme Modulation

The compound acts as a ligand that can bind to various enzymes and receptors, modulating their activity. For instance, it has been shown to interact with specific proteins involved in metabolic pathways, influencing their function and stability.

Binding Affinity Studies

Molecular modeling studies reveal that this compound forms hydrogen bonds with key amino acid residues in target proteins. For example:

- Binding Energy : The compound exhibits a binding energy of -6.2 kcal/mol when interacting with certain enzyme targets.

- Hydrogen Bonds : It forms hydrogen bonds with Gly394 and Asn399 residues and hydrophobic interactions with Tyr393 and Tyr403 residues .

Study on Anticancer Activity

A recent study investigated the anticancer properties of this compound in vitro. The results indicated that the compound inhibited the proliferation of cancer cells by inducing apoptosis through the activation of caspase pathways. The study reported a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours .

Immunotoxicity Assessment

Another research effort evaluated the immunotoxic effects of this compound in bioprinted tissues. Results showed that treatment led to time- and dose-dependent decreases in tissue health metrics such as lactate dehydrogenase leakage and albumin synthesis. Furthermore, pro-inflammatory cytokines were elevated following treatment .

Propriétés

IUPAC Name |

(2R)-1,1-diphenylpropane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,16-17H,1H3/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKXFLUAQLDHMO-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.